2-chloro-1-oxo-1H-indene-3-carboxylic acid
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Overview
Description
2-chloro-1-oxo-1H-indene-3-carboxylic acid is an organic compound with the molecular formula C10H5ClO3. It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom, a ketone group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-oxo-1H-indene-3-carboxylic acid typically involves multiple steps. One common method starts with the oxidation of 1,2,3,4-tetrahydronaphthalene to form the corresponding ketone. This intermediate is then subjected to bromination, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-oxo-1H-indene-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or amines.
Scientific Research Applications
2-chloro-1-oxo-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-oxo-1H-indene-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity, signal transduction pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and applications.
5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
2-chloro-1-oxo-1H-indene-2-carboxylic acid: Similar but with the carboxylic acid group in a different position.
Uniqueness
2-chloro-1-oxo-1H-indene-3-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of the chlorine atom and the ketone group in particular positions allows for specific types of chemical reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-3-oxoindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-8-7(10(13)14)5-3-1-2-4-6(5)9(8)12/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDUPRDEFJUIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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